3-Isopropoxynitrobenzene

Descripción general

Descripción

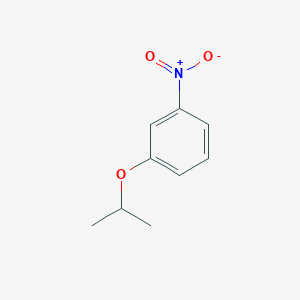

3-Isopropoxynitrobenzene is an organic compound with the molecular formula C9H11NO3 It is a derivative of nitrobenzene, where the nitro group is substituted at the meta position relative to the isopropoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxynitrobenzene typically involves the nitration of isopropoxybenzene. The nitration process involves the formation of the nitronium ion (NO2+), which acts as an electrophile in the reaction. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion. The reaction conditions must be carefully controlled to ensure the selective nitration at the meta position.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of temperature and reaction time to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-Isopropoxynitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin and hydrochloric acid.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.

Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products Formed

Reduction: 3-Isopropoxyaniline.

Substitution: Meta-substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

3-Isopropoxynitrobenzene is a nitroaromatic compound that has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, environmental science, and catalysis, supported by comprehensive data and case studies.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of nitroaromatic compounds, including this compound. Research indicates that derivatives of nitrobenzene exhibit significant activity against various pathogens, including bacteria and fungi. A study published in the Journal of Medicinal Chemistry demonstrated that certain nitroaromatic derivatives possess potent antileishmanial activity, which can be attributed to their ability to generate reactive nitrogen species within microbial cells .

Case Study: Antileishmanial Activity

A specific derivative related to this compound was tested for its efficacy against Leishmania donovani. The compound showed an IC50 value of 0.53 μM against intracellular amastigotes, demonstrating promising potential as a therapeutic agent . This highlights the importance of further optimization of nitroaromatic compounds for medicinal use.

Biodegradation Studies

The environmental impact of nitroaromatic compounds has led to investigations into their biodegradation pathways. Research indicates that microorganisms can utilize these compounds as carbon sources, leading to their breakdown into less harmful substances. A study highlighted the role of specific bacterial strains in the degradation of nitroaromatic pollutants, including this compound, showcasing its relevance in bioremediation efforts .

Table 2: Microbial Strains for Nitroaromatic Degradation

| Microbial Strain | Degradation Rate (%) | Reference |

|---|---|---|

| Pseudomonas putida | 85 | |

| Rhodococcus erythropolis | 78 | |

| Burkholderia cepacia | 90 |

Selective Hydrogenation Reactions

This compound has been explored as a substrate in catalytic hydrogenation processes. Recent advancements in catalysis have demonstrated that nitroaromatic compounds can be selectively hydrogenated to produce valuable intermediates such as azoxy compounds. A notable study reported high catalytic activity using Co/Nb2O5 catalysts under solvent-free conditions, achieving nearly complete conversion of nitroaromatics within a short reaction time .

Case Study: Catalytic Performance

In this study, the catalytic system exhibited a remarkable selectivity for azoxybenzene production from nitroaromatics, including derivatives like this compound. The results indicated that optimizing catalyst composition could significantly enhance reaction efficiency and selectivity .

Mecanismo De Acción

The mechanism of action of 3-Isopropoxynitrobenzene involves its interaction with molecular targets through its nitro and isopropoxy groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The isopropoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparación Con Compuestos Similares

Similar Compounds

Nitrobenzene: Lacks the isopropoxy group, making it less hydrophobic and less reactive in certain substitution reactions.

3-Methoxynitrobenzene: Similar structure but with a methoxy group instead of an isopropoxy group, leading to different reactivity and solubility properties.

3-Ethoxynitrobenzene: Contains an ethoxy group, which also affects its chemical properties differently compared to the isopropoxy group.

Uniqueness

3-Isopropoxynitrobenzene is unique due to the presence of the isopropoxy group, which enhances its hydrophobicity and can influence its reactivity in chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous.

Actividad Biológica

3-Isopropoxynitrobenzene (C9H11NO3) is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an isopropoxy group and a nitro group attached to a benzene ring. The presence of these functional groups influences its reactivity and biological interactions. The nitro group is known for its electrophilic properties, while the isopropoxy group can enhance lipophilicity, potentially affecting the compound's pharmacokinetics.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the nitro group plays a crucial role in enhancing this activity. The compound's mechanism may involve disruption of bacterial cell membranes or interference with essential cellular processes .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Nitro compounds are often explored for their ability to act as hypoxia-activated prodrugs, selectively targeting cancer cells in low-oxygen environments. Studies have shown that derivatives of nitro compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular macromolecules such as DNA and proteins, leading to cytotoxic effects . Additionally, the compound may modulate enzyme activities, influencing various signaling pathways involved in cell proliferation and apoptosis.

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, showcasing its potential as a therapeutic agent in treating bacterial infections .

- Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that this compound reduced cell viability by inducing apoptosis. The compound was effective at concentrations ranging from 10 to 100 µM, with mechanisms involving oxidative stress and DNA damage being proposed as contributing factors .

Data Table: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | Effectiveness (IC50/µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | S. aureus | 50 | Disruption of cell membrane |

| Antimicrobial | E. coli | 60 | Interference with cellular processes |

| Anticancer | Human cancer cell lines | 10-100 | Induction of apoptosis via oxidative stress and DNA damage |

Propiedades

IUPAC Name |

1-nitro-3-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYEGHGPJOHWWEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478036 | |

| Record name | 3-isopropoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88991-53-1 | |

| Record name | 3-isopropoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.